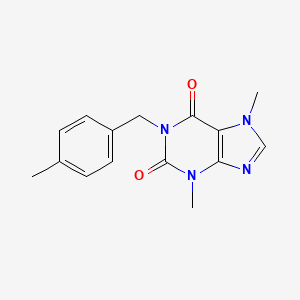

![molecular formula C18H26N2O3 B5676554 (3R*,4S*)-4-cyclopropyl-1-[3-(2-ethoxyethoxy)benzoyl]pyrrolidin-3-amine](/img/structure/B5676554.png)

(3R*,4S*)-4-cyclopropyl-1-[3-(2-ethoxyethoxy)benzoyl]pyrrolidin-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrrolidine derivatives typically involves asymmetric 1,3-dipolar cycloaddition reactions, as demonstrated in the synthesis of related compounds. For example, a practical large-scale synthesis of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, a useful intermediate for various bioactive molecules, was achieved through 1,3-dipolar cycloaddition from specific precursors without using chromatography, followed by reduction and catalytic hydrogenation (Kotian et al., 2005). Additionally, diastereoselective synthesis of pyrrolidines has been facilitated by reactions involving aldehydes, amines, and 1,1-cyclopropanediesters, showcasing the versatility of cyclopropane-containing compounds in generating pyrrolidine structures (Carson & Kerr, 2005).

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is often characterized by NMR spectroscopy and X-ray crystallography, providing detailed insights into their three-dimensional configurations. For instance, the structure of trans-[Co(III)(bpb)(pyrrolidine)2]NCS·0.5H2O was elucidated using X-ray crystallography, revealing how pyrrolidine rings adopt specific conformations within complex molecules (Amirnasr et al., 2002).

Chemical Reactions and Properties

Pyrrolidine derivatives participate in various chemical reactions, reflecting their chemical properties. For example, the cycloaddition reaction of certain pyrrolidine precursors with electron-rich olefins proceeds in a highly regio- and stereoselective manner, indicative of the reactive nature of these compounds (Horiguchi et al., 1996). This reactivity is further demonstrated in the synthesis of novel polyimides derived from pyridine-containing aromatic dianhydride monomers, showing the application of pyrrolidine structures in polymer chemistry (Wang et al., 2006).

Physical Properties Analysis

The physical properties of pyrrolidine derivatives, such as solubility, melting points, and optical activity, are crucial for their practical applications. These properties are often tailored through the synthesis process to suit specific needs, as seen in the design of selective enzyme inhibitors (BertiniVincenzo et al., 1993).

Chemical Properties Analysis

The chemical properties of pyrrolidine derivatives, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific transformations, are fundamental to their utility in chemical synthesis and medicinal chemistry. The chemoselective synthesis of pyrrolidines, for example, illustrates the controlled reactivity that can be achieved with these compounds (Aquino et al., 2015).

特性

IUPAC Name |

[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-[3-(2-ethoxyethoxy)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O3/c1-2-22-8-9-23-15-5-3-4-14(10-15)18(21)20-11-16(13-6-7-13)17(19)12-20/h3-5,10,13,16-17H,2,6-9,11-12,19H2,1H3/t16-,17+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSCBQVPOIAYFSK-SJORKVTESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=CC=CC(=C1)C(=O)N2CC(C(C2)N)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOCCOC1=CC=CC(=C1)C(=O)N2C[C@@H]([C@H](C2)N)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R*,4S*)-4-cyclopropyl-1-[3-(2-ethoxyethoxy)benzoyl]pyrrolidin-3-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-({[(3,3-dimethylbutanoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5676478.png)

![(3R*,5R*)-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5676498.png)

![N-[2-(4-chlorophenyl)-2-oxoethyl]benzamide](/img/structure/B5676509.png)

![N-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5676538.png)

![3-{1-[(3,5-dimethyl-1H-pyrrol-2-yl)carbonyl]-4-piperidinyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B5676549.png)

![3-chloro-1-(2,4-dimethylphenyl)-4-[(3-hydroxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5676552.png)

![N-(1-{[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]carbonyl}pyrrolidin-3-yl)acetamide](/img/structure/B5676561.png)

![1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-N-[3-(1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5676568.png)

![2-(1-adamantyl)-5-{[4-(methylamino)-1-piperidinyl]carbonyl}-4-pyrimidinol dihydrochloride](/img/structure/B5676571.png)

![8-fluoro-2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]quinoline](/img/structure/B5676578.png)